molecular formula C15H21NO3S B7922288 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922288
M. Wt: 295.4 g/mol
InChI Key: LJVJUTSUTCAJHU-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that features a piperidine ring substituted with a hydroxyethylsulfanyl group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Hydroxyethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a hydroxyethylsulfanyl group. Common reagents for this step include ethylene sulfide and a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid through hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic hydrolysis conditions, other esterification reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids, other esters.

Scientific Research Applications

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethylsulfanyl group can participate in hydrogen bonding and other interactions, while the benzyl ester group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)-piperidine-1-carboxylic acid benzyl ester: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid methyl ester: Has a methyl ester group instead of a benzyl ester, which can influence its physical and chemical properties.

Uniqueness

4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both the hydroxyethylsulfanyl group and the benzyl ester group. This combination of functional groups can impart specific reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

benzyl 4-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-10-11-20-14-6-8-16(9-7-14)15(18)19-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVJUTSUTCAJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1SCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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